molecular formula C26H34N2O4 B1221287 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone CAS No. 35697-33-7

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone

Cat. No. B1221287
CAS RN: 35697-33-7
M. Wt: 438.6 g/mol
InChI Key: IWVBCTKXORWDNV-UHFFFAOYSA-N
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Description

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a unique chemical compound. It has a linear formula of C26H34N2O4 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone can be represented by the SMILES string O=C(C(C=C1)=C2C=C1OCCN(CC)CC)C3=CC(OCCN(CC)CC)=CC=C3C2=O . The InChI key for this compound is IWVBCTKXORWDNV-UHFFFAOYSA-N .

Scientific Research Applications

Polymer Synthesis

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone and its derivatives are used in the synthesis of novel poly(quinone diimines), which are important in the field of polymer chemistry. These polymers, derived from anthraquinones substituted with ethyleneoxy or alkoxy groups, have been synthesized and characterized for their unique properties (Boone & Hall, 1996).

Antitumor Properties

Derivatives of anthraquinones, including 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone, have been explored for their potential antitumor properties. Studies have shown that certain tetrahydrobenz[a]anthraquinone derivatives exhibit growth inhibition in various cancer cell lines and increase the life span of leukemic mice (Morreal et al., 1990). Additionally, bis(substituted aminoalkylamino)anthraquinones have been studied for their antineoplastic activity, showing potent inhibitory effects in leukemia and melanoma systems (Zee-Cheng & Cheng, 1978).

DNA Interaction Studies

Anthraquinone derivatives, such as 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone, have been the subject of studies focusing on their interaction with DNA. Research has demonstrated that these compounds can intercalate into DNA, affecting its structure and function. This intercalation and its effects on DNA synthesis have been explored in depth, providing insights into the potential therapeutic applications of these compounds (Nishio & Uyeki, 1983).

Electrochemical and Electrochromic Properties

Anthraquinone derivatives are also studied for their electrochemical and electrochromic properties. For instance, novel aromatic polyimides containing redox-active anthraquinone moieties, such as 2,6-Bis(4-aminophenoxy)anthraquinone, exhibit interesting electrochromic properties. These materials are capable of undergoing reversible electrochemical reduction, changing color in different oxidation states, which is significant in materials science (Hsiao & Yi Kung, 2013).

Ionophore Applications

Anthraquinone derivatives have been utilized as ionophores for the extraction and transport of metal ions like Li+, Na+, K+, Ca+, and Mg+. Studies have shown that certain anthraquinone-derived redox switchable ionophores are effective in isolating and extracting these metal ions, highlighting their potential use in ion-selective sensors and electrodes (Vyas, Raizada, & Sharma, 2011).

Safety And Hazards

As with any chemical compound, handling 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone requires caution. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to follow safety guidelines when handling this compound.

properties

IUPAC Name

2,6-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)25(29)22-12-10-20(18-24(22)26(21)30)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVBCTKXORWDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35697-34-8 (dihydrochloride)
Record name Rmi 10024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30189211
Record name Rmi 10024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone

CAS RN

35697-33-7
Record name Rmi 10024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rmi 10024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Schafer, MA Chirigos, TS Papas - Cancer Chemother. Rep., 1974 - books.google.com
A potentially chemotherapeutic drug, tilorone, and 14 of its analogs were found to be potent inhibitors of purified RNA-dependent DNA polymerases (RDDP) from the oncogenic tumor …
Number of citations: 22 books.google.com
J Fischer - Biochemical pharmacology, 1996 - Elsevier
The present study determines the amounts and patterns of glycosaminoglycans stored in cultured corneal fibroblasts after treatment with tilorone and three related compounds. The …
Number of citations: 10 www.sciencedirect.com

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